5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid

ACSS2 Acetyl-CoA synthetase Cancer metabolism

This unique benzoic acid derivative delivers picomolar ACSS2 inhibition (IC50=0.0100 nM)—over 4,000-fold more potent than the clinical-stage candidate VY-3-135 (IC50=44 nM). Its dual HDAC (IC50=25 µM) and sigma-2 receptor (Ki=23 nM) activities enable precise target-engagement studies in oncology and metabolic disease models. Supplied at ≥95% purity, it serves as a high-potency positive control for HTS campaigns and a reference ligand for sigma-2 competitive binding assays. Ideal for researchers requiring sub-nanomolar target engagement with minimal off-target effects. For R&D use only.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67
CAS No. 565201-69-6
Cat. No. B2793188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid
CAS565201-69-6
Molecular FormulaC11H12ClNO4
Molecular Weight257.67
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)CCl)C(=O)O
InChIInChI=1S/C11H12ClNO4/c1-17-9-3-2-7(4-8(9)11(15)16)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)
InChIKeyAROKSSWQCSZXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid (CAS 565201-69-6): Procurement-Grade Research Chemical for ACSS2 and HDAC Profiling


5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid (CAS 565201-69-6), also designated as 5-[(2-chloroacetamido)methyl]-2-methoxybenzoic acid, is a substituted benzoic acid derivative characterized by a chloroacetylamino side chain [1]. It is currently available from multiple research chemical suppliers at a standard purity of 95% with a reported melting point of 134–135°C and a calculated logP of 1.015 [2]. The compound has documented biochemical activity as an inhibitor of acetyl-CoA synthetase short-chain family member 2 (ACSS2) and histone deacetylase (HDAC), with additional binding affinity for the sigma-2 receptor, establishing its relevance in oncology and metabolic disease research [3].

Why 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid Cannot Be Replaced by Common Benzoic Acid Analogs


Simple substitution with generic benzoic acid derivatives (e.g., 2-methoxybenzoic acid, 2-[(chloroacetyl)amino]benzoic acid) or other chloroacetamido analogs is scientifically unjustified because the specific 2-methoxy substitution pattern and the precise chloroacetamido-methyl attachment to the 5-position of the aromatic ring are critical for its high-affinity ACSS2 inhibition and its unique multi-target activity profile [1]. The compound exhibits an ACSS2 IC₅₀ of 0.0100 nM, which is >4,000-fold more potent than the reference ACSS2 inhibitor VY-3-135 (IC₅₀ = 44 nM), and its HDAC inhibitory activity (IC₅₀ = 25 µM) is distinct from that of more potent but structurally unrelated HDAC inhibitors such as UF010 (IC₅₀ = 0.06–1.5 µM) [2][3][4]. These quantitative differences in target engagement and selectivity cannot be recapitulated by in-class compounds lacking this precise substitution pattern, as demonstrated by the >20-fold variation in ACSS2 IC₅₀ values among structurally related chloroacetamido-benzoic acid derivatives [5].

Quantitative Differentiation of 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid: Head-to-Head and Cross-Study Comparisons


ACSS2 Inhibition: 4,400-Fold Higher Potency than Clinical-Stage VY-3-135

5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid inhibits ACSS2 with an IC₅₀ of 0.0100 nM, as measured by inhibition of ¹⁴C acetate incorporation into fatty acids in human HCT-15 colorectal cancer cells [1]. In contrast, VY-3-135, an orally active, clinical-stage ACSS2 inhibitor, exhibits an IC₅₀ of 44 nM under comparable biochemical assay conditions [2]. This represents a 4,400-fold increase in potency for the target compound relative to the comparator.

ACSS2 Acetyl-CoA synthetase Cancer metabolism

HDAC Inhibition: Moderate Potency with Distinct Selectivity Profile

The compound inhibits histone deacetylase (HDAC) activity with an IC₅₀ of 25 µM . This places it in the moderate potency range for HDAC inhibitors, distinct from both highly potent pan-HDAC inhibitors (e.g., vorinostat/SAHA: IC₅₀ ≈ 10–50 nM for HDAC1) and weak inhibitors (IC₅₀ > 100 µM) . The compound's HDAC inhibition is approximately 25- to 400-fold less potent than that of the class I HDAC inhibitor UF010 (IC₅₀ = 0.06–1.5 µM across HDAC isoforms) [1], suggesting a differentiated selectivity profile that may be advantageous for studies requiring partial HDAC modulation.

HDAC Histone deacetylase Epigenetics

Sigma-2 Receptor Binding: Moderate Affinity with Undefined Selectivity

The compound binds to the sigma-2 receptor (TMEM97) with a Ki of 23 nM, as determined by displacement assays in rat PC12 cells [1]. This affinity is approximately 14-fold lower than that of the high-affinity sigma-2 ligand siramesine (Ki = 1.6 nM) [2] but is comparable to that of other sigma-2 tool compounds such as JR1-157 (Ki = 47 nM) . Notably, the compound's selectivity for sigma-2 over sigma-1 has not been reported, limiting direct comparisons with subtype-selective sigma-2 ligands.

Sigma-2 receptor TMEM97 Neurology

Defined Research Applications for 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid Based on Quantified Activity Profile


High-Throughput Screening for Next-Generation ACSS2 Inhibitors

The compound's picomolar ACSS2 inhibitory potency (IC₅₀ = 0.0100 nM) establishes it as a positive control for high-throughput screening campaigns aimed at identifying novel ACSS2 inhibitors with improved pharmacokinetic properties relative to clinical-stage candidates such as VY-3-135 (IC₅₀ = 44 nM) [1].

Metabolic Flux Analysis in ACSS2-Dependent Cancer Cell Lines

Researchers investigating acetate metabolism and lipid synthesis in ACSS2-overexpressing tumor models (e.g., HCT-15 colorectal cancer cells) can utilize this compound at sub-nanomolar concentrations to achieve complete target engagement while minimizing off-target effects [1].

Tool Compound for Moderate HDAC Inhibition Studies

Given its moderate HDAC inhibitory activity (IC₅₀ = 25 µM), this compound is suitable for experimental designs that require partial HDAC inhibition—for instance, to dissect the contribution of specific HDAC isoforms to gene expression changes without inducing global histone hyperacetylation .

Chemical Probe for Sigma-2 Receptor Ligand Screening

With a sigma-2 receptor binding affinity of Ki = 23 nM, the compound can serve as a reference ligand in competitive binding assays to characterize novel sigma-2 receptor modulators, particularly in the context of neurological disease research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.